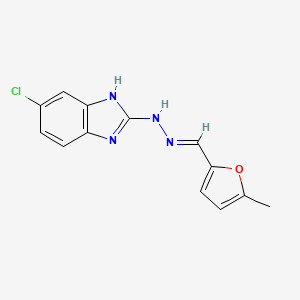![molecular formula C17H25BrClNO3 B5355773 ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355773.png)
ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as "Compound A" and is known to exhibit significant pharmacological activity.
科学的研究の応用
Ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit significant activity as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is not fully understood. However, it is known to act as a modulator of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other physiological processes. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of disease. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride in lab experiments is its significant pharmacological activity. This compound has been extensively studied and has been shown to exhibit significant effects in various animal models of disease. Additionally, it is relatively easy to synthesize and is readily available.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit some toxic effects in animal models, particularly at higher doses. Additionally, the exact mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride. One area of interest is the development of new therapeutic applications for this compound. For example, it could be investigated for its potential use in treating other neurological disorders such as Huntington's disease or multiple sclerosis. Additionally, it could be studied for its potential use in treating other types of cancer.
Another area of interest is the development of new synthetic methods for this compound. This could involve the development of more efficient or environmentally friendly methods for synthesizing this compound. Additionally, new synthetic methods could be developed for related compounds that exhibit similar pharmacological activity.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits significant pharmacological activity as an analgesic, anti-inflammatory, and anti-cancer agent. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research involving this compound.
合成法
The synthesis of ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride involves a multi-step process that begins with the reaction of 2-bromo-4-methylphenol with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-piperidinecarboxylate. Finally, this compound is converted to the hydrochloride salt form by reaction with hydrochloric acid.
特性
IUPAC Name |
ethyl 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3.ClH/c1-3-21-17(20)14-6-8-19(9-7-14)10-11-22-16-5-4-13(2)12-15(16)18;/h4-5,12,14H,3,6-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFMDGLPFSLMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=C(C=C(C=C2)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5355691.png)
![6-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5355704.png)

![{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetic acid](/img/structure/B5355713.png)
![N-cyclopropyl-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B5355718.png)

![methyl 4-{[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoate](/img/structure/B5355730.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5355736.png)
![2-chloro-6-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5355740.png)

![3-(3-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355762.png)
![5-[(benzylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5355764.png)
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5355781.png)
![ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355792.png)
